2,5,6-Trimethylpyridine-3-carboxylic acid
Description
2,5,6-Trimethylpyridine-3-carboxylic acid is a pyridine derivative characterized by a carboxylic acid group at position 3 and methyl substituents at positions 2, 5, and 6 of the pyridine ring. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 177.19 g/mol. This compound is commercially available for pharmaceutical and chemical research purposes, as indicated in product catalogs .
Properties
IUPAC Name |
2,5,6-trimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-4-8(9(11)12)7(3)10-6(5)2/h4H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJQBLMFUBRXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-trimethylpyridine-3-carboxylic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include elevated temperatures and anhydrous solvents to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Trimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of trimethylpyridine dicarboxylic acids.
Reduction: Formation of trimethylpyridine alcohols or aldehydes.
Substitution: Formation of halogenated trimethylpyridine derivatives.
Scientific Research Applications
2,5,6-Trimethylpyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,5,6-trimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methyl groups may enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and cellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Structural and Molecular Features
Substituent Effects and Functional Comparisons
Electron-Donating vs. Trifluoromethyl and Cyano Groups (Compounds 4 and 5): The trifluoromethyl (CF₃) and cyano (CN) groups are strongly electron-withdrawing, which enhances the acidity of the carboxylic acid (lower pKa) compared to the methyl-substituted analog. This property is critical for metal coordination or salt formation in drug formulations .
Halogen Substitution (Compound 2)
- The 2-chloro substituent in 2-chloro-4,5,6-trimethylpyridine-3-carboxylic acid introduces a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in synthetic chemistry. However, chlorine may also increase toxicity or environmental persistence .
Alkyl Chain Modifications (Compound 3)
- The ethyl group in 5-ethyl-2,4,6-trimethylpyridine-3-carboxylic acid significantly increases molecular weight and hydrophobicity, which could influence binding affinity in biological systems or alter metabolic pathways .
Bulky Substituents (Compound 6)
- The 3,3,5-trimethylcyclohexyloxy group in 6-[(3,3,5-trimethylcyclohexyl)oxy]pyridine-3-carboxylic acid introduces steric hindrance, likely reducing solubility but enabling interactions with hydrophobic pockets in proteins or enzymes .
Biological Activity
2,5,6-Trimethylpyridine-3-carboxylic acid, also known as a derivative of pyridine carboxylic acids, has garnered attention in various fields due to its potential biological activities. This compound is characterized by a pyridine ring with three methyl groups and a carboxylic acid functional group, which may influence its pharmacological properties.
- Molecular Formula : C9H11NO2
- Molecular Weight : 165.19 g/mol
- CAS Number : 1087730-24-2
- Purity : Typically over 95%
Antimicrobial Activity
Research indicates that pyridine carboxylic acids exhibit significant antimicrobial properties. A study evaluated various derivatives against different bacterial strains, revealing that certain structural modifications can enhance antibacterial efficacy. For instance, compounds with a carboxylic acid at the C3 position showed improved activity against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | S. aureus |
| 2,5-Dimethylpyridine-4-carboxylic acid | 64 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that this compound can inhibit the proliferation of HepG2 and HeLa cancer cells. The IC50 values for these cell lines were found to be comparable to established chemotherapeutics like doxorubicin .
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound binds effectively to the active sites of various enzymes involved in cancer progression and bacterial resistance mechanisms. This binding may inhibit their activity, leading to reduced cell viability in cancer cells and bacterial strains .
Case Studies
- Antibacterial Efficacy : A comparative study highlighted the effectiveness of this compound against antibiotic-resistant strains of bacteria. The compound was shown to reduce bacterial load significantly in infected animal models.
- Cancer Cell Line Studies : In another case study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
